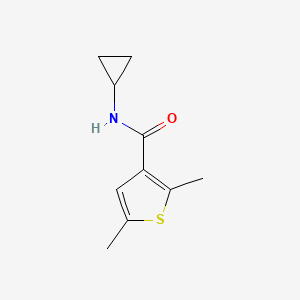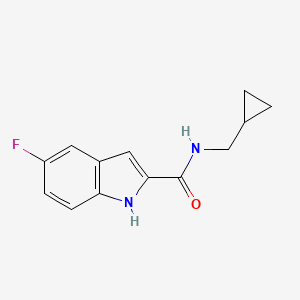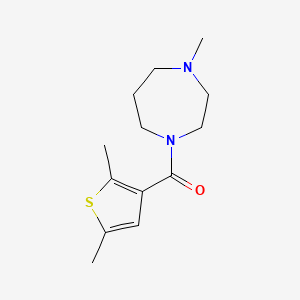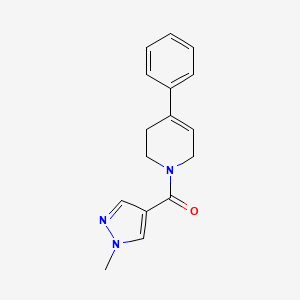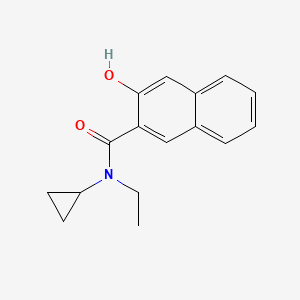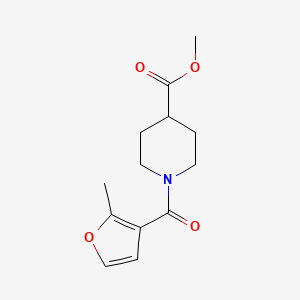
Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate, also known as MFCP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MFCP belongs to the class of piperidine carboxylates, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The exact mechanism of action of Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, and to activate the AMPK pathway, which is involved in the regulation of energy metabolism. Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate may also interact with opioid receptors, leading to its analgesic effects.
Biochemical and Physiological Effects
Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been reported to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of COX-2 expression, and the activation of the AMPK pathway. In addition, Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been shown to have analgesic effects and to inhibit the growth and proliferation of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate.
实验室实验的优点和局限性
Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential pharmacological properties. However, there are also several limitations to working with Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosages and experimental conditions when working with Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate.
未来方向
There are several future directions for research on Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate, including the investigation of its potential as a therapeutic agent for inflammatory and pain-related disorders, as well as its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate and to identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of experimental conditions for working with Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate could facilitate its use in pharmacological research.
合成方法
The synthesis of Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine-4-carboxylic acid, followed by esterification with methanol and subsequent hydrogenation. This method has been reported in the literature, and the resulting compound has been characterized by various analytical techniques, including NMR and mass spectrometry.
科学研究应用
Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the inflammatory response. Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has also been shown to have analgesic effects in animal models of pain, possibly through its interaction with opioid receptors. In addition, Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate has been found to have antitumor effects in vitro and in vivo, inhibiting the growth and proliferation of various cancer cell lines.
属性
IUPAC Name |
methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9-11(5-8-18-9)12(15)14-6-3-10(4-7-14)13(16)17-2/h5,8,10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMYYQMTDKZIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
